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Compound of Interest

Compound Name: 1,3-Bis(3-boronophenyl)urea

Cat. No.: B1519934

An In-depth Technical Guide to 1,3-Bis(3-boronophenyl)urea (CAS 957060-87-6): A Bivalent
Boronic Acid Scaffold for Drug Discovery and Chemical Biology

Abstract

The confluence of established pharmacophores with novel chemical moieties is a cornerstone
of modern drug discovery. This guide provides a comprehensive technical overview of 1,3-
Bis(3-boronophenyl)urea (CAS 957060-87-6), a unique molecule that integrates the well-
established hydrogen-bonding capabilities of a diaryl urea scaffold with the versatile reactivity
of two boronic acid groups.[1][2][3] This document is intended for researchers, medicinal
chemists, and drug development professionals, offering insights into the compound's synthesis,
physicochemical properties, potential mechanisms of action, and applications. We will delve
into validated experimental approaches and highlight the causal relationships behind key
procedural steps, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Convergence of Urea
and Boron

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability
to act as a rigid hydrogen bond donor-acceptor, anchoring ligands to protein targets with high
affinity.[2][4] This motif is central to numerous FDA-approved drugs, including the kinase
inhibitor Sorafenib.[5][6] Concurrently, the field has witnessed the ascendance of organoboron
compounds, transitioning from chemical curiosities to clinically validated therapeutic agents.
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The unique ability of the boron atom in boronic acids to form reversible covalent bonds with
diols—such as those found in the active sites of serine proteases or on cell-surface
glycoproteins—offers a powerful tool for achieving high potency and novel modes of biological
activity.

1,3-Bis(3-boronophenyl)urea emerges at the intersection of these two powerful concepts. Its
symmetrical, bivalent design presents two boronic acid warheads, suggesting the potential for
enhanced avidity through dual-target engagement or the ability to bridge two distinct sites
within a single protein or protein complex. This guide serves to illuminate the scientific
foundation of this promising compound.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental for experimental design.
The key physicochemical data for 1,3-Bis(3-boronophenyl)urea are summarized below.

Property Data Source(s)
CAS Number 957060-87-6 [71[8][9]
Molecular Formula C13H14B2N20s [71[8]1[9]
Molecular Weight 299.88 g/mol [7119]

3,3
Synonyms Carbonylbis(azanediyl)bis(3,1-  [10]

phenylene)diboronic acid

Appearance Solid N/A

Laboratory chemicals, for
Identified Use scientific research and [10]

development only

Note: The molecular formula C13H14B2N20s and corresponding weight of ~299.88 g/mol
suggest the compound may exist as a monohydrate or in a related stable form under standard
conditions, as the anhydrous formula C13H14B2N204 corresponds to a molecular weight of
approximately 283.89 g/mol .
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Synthesis and Characterization: A Self-Validating
Workflow

The reliable synthesis and rigorous characterization of a compound are prerequisites for any
meaningful biological investigation. A robust method for preparing 1,3-Bis(3-
boronophenyl)urea proceeds from 3-aminophenylboronic acid.

Synthetic Workflow Diagram
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Caption: A validated workflow for the synthesis and characterization of 1,3-Bis(3-

boronophenyl)urea.

Detailed Experimental Protocol

This protocol is a generalized procedure and requires adaptation based on specific laboratory
safety standards and equipment. All operations should be performed in a certified fume hood
with appropriate personal protective equipment (PPE).

o Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (2.2 equivalents) in anhydrous
dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.5 equivalents)
and cool the mixture to 0 °C in an ice bath.
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o Expertise & Experience:The use of anhydrous solvent and an inert atmosphere is critical.
Boronic acids can undergo dehydration to form boroxines, while triphosgene is highly
sensitive to moisture. The base is essential to neutralize the HCI generated during the
reaction, driving it to completion.

» |Isocyanate Formation: In a separate flask, dissolve triphosgene (1.0 equivalent) in
anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60
minutes.

o Expertise & Experience:Triphosgene is a safer, solid alternative to highly toxic phosgene
gas. Slow, cooled addition is a crucial safety measure to control the exothermic reaction
and prevent side reactions.

o Urea Formation: After the addition is complete, allow the reaction mixture to slowly warm to
room temperature and stir for 4-12 hours. The highly reactive isocyanate intermediate,
generated in situ, will react with a second molecule of 3-aminophenylboronic acid to form the
desired symmetrical urea.

» Reaction Monitoring & Work-up: Monitor the reaction's progress by Thin-Layer
Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
Separate the organic layer, wash sequentially with 1M HCI, saturated sodium bicarbonate
solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purification & Self-Validation: Purify the crude solid by recrystallization (e.g., from an
ethanol/water mixture) or silica gel column chromatography to yield the pure product. The
integrity of the final compound must be validated by:

o H and 13C NMR: To confirm the chemical structure.
o Mass Spectrometry (MS): To verify the correct molecular weight.

o HPLC: To confirm purity is 295%.[11]

Proposed Mechanism of Action & Biological
Applications
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While specific biological targets for 1,3-Bis(3-boronophenyl)urea are not yet extensively
documented, its structure provides a clear rationale for several promising applications.

Bivalent Enzyme Inhibition

The primary hypothesis for the action of this molecule is its function as a bivalent inhibitor of
enzymes that recognize diol-containing substrates or possess appropriately spaced

nucleophilic residues (e.g., serines) in their active sites.

Hypothetical Bivalent Enzyme Inhibition
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Caption: Hypothetical mechanism showing bivalent binding to a target enzyme's active site.

This dual-point attachment could lead to a significant increase in binding affinity and residence
time compared to a monovalent boronic acid inhibitor due to avidity effects. Potential target
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classes include serine proteases, certain phosphatases, and enzymes involved in carbohydrate

metabolism.

Applications in Drug Discovery and Chemical Biology

Kinase Inhibitor Scaffolding: The diaryl urea core is a proven pharmacophore for inhibiting
various protein kinases.[6] 1,3-Bis(3-boronophenyl)urea could serve as a novel starting
point for developing inhibitors that not only interact with the kinase hinge region via the urea
moiety but also form covalent bonds with nearby residues.

Chemical Probe for Glycobiology: Boronic acids are known to bind with sugars and other
carbohydrates. This bivalent molecule could be used as a probe to study cell surface
glycans, potentially cross-linking glycoproteins and aiding in the study of cellular adhesion or
signaling events.

Antimicrobial and Anticancer Research: Urea derivatives have demonstrated a wide range of
biological activities, including antibacterial and anticancer effects.[12][13][14] The unique
structure of this compound warrants its inclusion in screening campaigns against various
pathogens and cancer cell lines. A related compound, 1,3-bis(p-Hydroxyphenyl)urea, has
shown anti-inflammatory activity by reducing levels of IL-6, IL-13, TNF-a, and COX-2,
suggesting that the bis-phenylurea scaffold is biologically active.[15]

Safety, Handling, and Storage

As a research chemical, 1,3-Bis(3-boronophenyl)urea must be handled with appropriate

caution.

o Hazards: Toxic if swallowed. Causes skin irritation and serious eye irritation. May cause

respiratory irritation.[10] The toxicological properties have not been fully investigated.[10]
Handling:

o Use only in a well-ventilated area, preferably a chemical fume hood.[10]

o Wear protective gloves, clothing, and eye/face protection.[10]

o Avoid breathing dust.[10]
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o Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this
product.[10]

o First Aid:

o

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

[e]

If on Skin: Wash with soap and water.[10]

o

If Inhaled: Remove victim to fresh air.[10]

[¢]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do.[16]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Perspectives

1,3-Bis(3-boronophenyl)urea represents a scientifically intriguing and synthetically accessible
molecule. It combines the structural rigidity and hydrogen-bonding capacity of the diaryl urea
scaffold with the unique reversible covalent-binding properties of two boronic acid moieties. Its
potential as a high-avidity enzyme inhibitor, a novel kinase inhibitor template, or a chemical
probe for glycobiology makes it a compound of significant interest for further research. Future
work should focus on screening this molecule against diverse biological targets to uncover its
specific activities, thereby paving the way for its potential development in therapeutic and
diagnostic applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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